molecular formula C18H20N4 B8430472 4-[4-(3-Cyano-benzyl)-piperazin-1-yl]-phenylamine

4-[4-(3-Cyano-benzyl)-piperazin-1-yl]-phenylamine

Cat. No. B8430472
M. Wt: 292.4 g/mol
InChI Key: SGXSPGWRBBQBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Cyano-benzyl)-piperazin-1-yl]-phenylamine is a useful research compound. Its molecular formula is C18H20N4 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(3-Cyano-benzyl)-piperazin-1-yl]-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(3-Cyano-benzyl)-piperazin-1-yl]-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[4-(3-Cyano-benzyl)-piperazin-1-yl]-phenylamine

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

3-[[4-(4-aminophenyl)piperazin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H20N4/c19-13-15-2-1-3-16(12-15)14-21-8-10-22(11-9-21)18-6-4-17(20)5-7-18/h1-7,12H,8-11,14,20H2

InChI Key

SGXSPGWRBBQBDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C#N)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(3-cyano-benzyl)-4-(4-nitro-phenyl)-piperazine (52 g) in EtOH (1.2 L) and THF (300 mL) was added portionwise SnC2.2H2O (145.6 g) at room temperature and the mixture was heated at 55° C. for 16 hours. After evaporation of the solvents, the residue was taken in water, basified with NaOH at pH 14 and extracted with CH2Cl2. The organic layer was then washed with water, dried over Na2SO4, and evaporated. The residue was cristallized from disopropyl ether to give the title compound (40.5 g) as pale yellow crystals.
Name
1-(3-cyano-benzyl)-4-(4-nitro-phenyl)-piperazine
Quantity
52 g
Type
reactant
Reaction Step One
[Compound]
Name
SnC2.2H2O
Quantity
145.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.